molecular formula C15H16N2O3S B6369043 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol CAS No. 1261910-51-3

4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol

Cat. No.: B6369043
CAS No.: 1261910-51-3
M. Wt: 304.4 g/mol
InChI Key: ZHXMXMSDMLSNQF-UHFFFAOYSA-N
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Description

4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to manage the complex reaction sequences .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

4-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-15-11-13(6-7-16-15)12-4-3-5-14(10-12)21(19,20)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXMXMSDMLSNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683247
Record name 4-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-51-3
Record name 4-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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